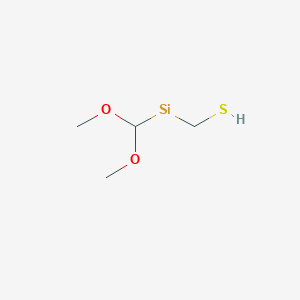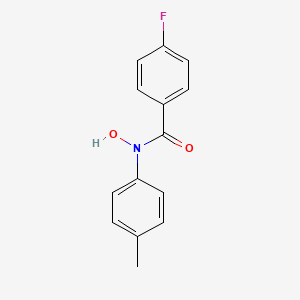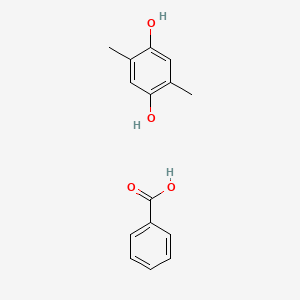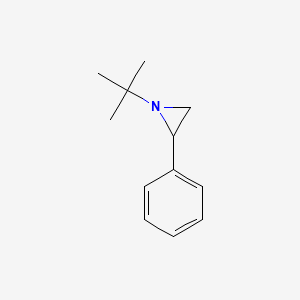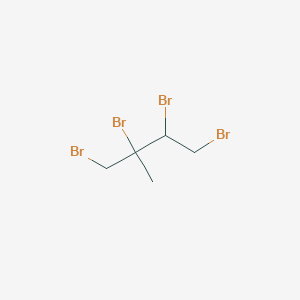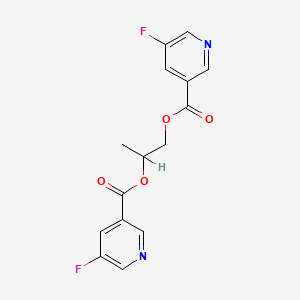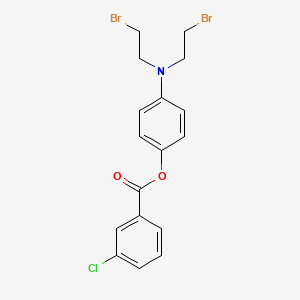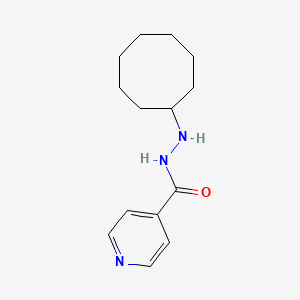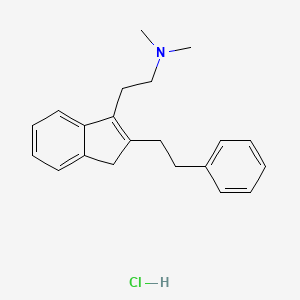
N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride is a chemical compound with a complex structure that includes an indene ring, a phenethyl group, and a dimethylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride typically involves multiple steps, starting with the preparation of the indene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Indene Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Phenethyl Group: This step often involves Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylphenethylamine hydrochloride: Shares structural similarities but lacks the indene ring.
N,N-Dimethylethylamine: Similar in having a dimethylamine group but differs significantly in overall structure.
Uniqueness
N,N-Dimethyl-2-phenethyl-indene-3-ethylamine hydrochloride is unique due to the presence of the indene ring, which imparts distinct chemical properties and potential biological activities not found in simpler analogs.
Propiedades
Número CAS |
23922-88-5 |
|---|---|
Fórmula molecular |
C21H26ClN |
Peso molecular |
327.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[2-(2-phenylethyl)-3H-inden-1-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-22(2)15-14-21-19(13-12-17-8-4-3-5-9-17)16-18-10-6-7-11-20(18)21;/h3-11H,12-16H2,1-2H3;1H |
Clave InChI |
UZKJWPJNRXQBHS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=C(CC2=CC=CC=C21)CCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


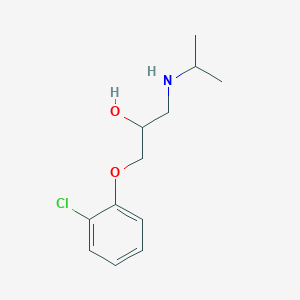
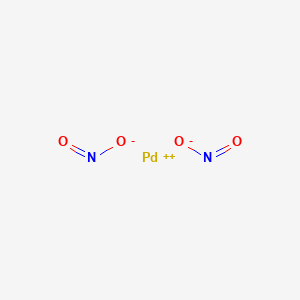

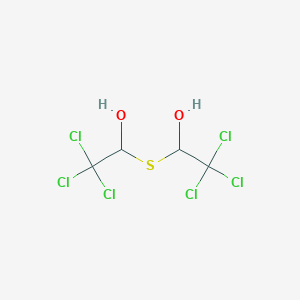
![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane-3-peroxol](/img/structure/B14707531.png)
